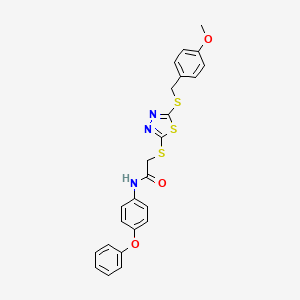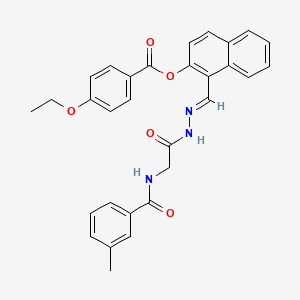
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-fenoxifenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de tiadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-fenoxifenil)acetamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de tiadiazol: Esto generalmente se logra mediante la ciclización de tiosemicarbazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Formación de tioéter:
Formación de acetamida: El paso final implica la reacción del intermedio de tioéter con cloruro de 4-fenoxifenilacetilo en presencia de una base como la trietilamina para formar el compuesto de acetamida deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-fenoxifenil)acetamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo tioéter puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina utilizando agentes reductores como cloruro de estaño (II) o polvo de hierro.
Sustitución: El grupo metoxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Cloruro de estaño (II), polvo de hierro.
Sustitución: Hidruro de sodio, carbonato de potasio.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos que involucran derivados de tiadiazol.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Industria: Posible uso como precursor para la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-fenoxifenil)acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Inhibición de enzimas: Uniéndose e inhibiendo la actividad de enzimas específicas involucradas en procesos biológicos críticos.
Interacción con el ADN: Uniéndose al ADN e interfiriendo con su replicación y transcripción.
Modulación de vías de señalización: Afecta las vías de señalización que regulan el crecimiento celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-metoxifenil)acetamida
- 2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-clorofenil)acetamida
Unicidad
2-((5-((4-Metoxibencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(4-fenoxifenil)acetamida es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas en comparación con otros derivados de tiadiazol. La presencia del grupo fenoxifenilo puede mejorar su interacción con objetivos biológicos, convirtiéndolo en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
763115-20-4 |
|---|---|
Fórmula molecular |
C24H21N3O3S3 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28) |
Clave InChI |
YTXKVIBQQBUMLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029519.png)
![[1-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12029524.png)

![2-methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029530.png)

![N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12029541.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029551.png)

![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029562.png)

![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)

![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12029594.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
